

# Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH

Cat. No.: B605854

[Get Quote](#)

## An In-depth Technical Guide to Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is paramount for the successful design of novel molecular entities. **Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH** is a versatile hetero-bifunctional linker that plays a crucial role in the field of bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, applications, and relevant experimental considerations.

## Core Properties

**Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH** is a polyethylene glycol (PEG)-based molecule containing an azide (N<sub>3</sub>) group at one end and a hydroxyl (OH) group at the other, separated by a tetraethylene glycol spacer.<sup>[1]</sup> This structure imparts desirable properties such as enhanced water solubility and biocompatibility to the conjugates it forms.<sup>[1]</sup>

## Quantitative Data Summary

The fundamental physicochemical properties of **Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	2028281-87-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C11H23N3O5	
Molecular Weight	277.32 g/mol	
Purity	≥95%	
Monoisotopic Mass	277.16377084	

## Applications in Bioconjugation and Drug Development

The primary utility of **Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH** stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

### Role as a PROTAC Linker

**Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH** is extensively used as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in **Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH** provides the necessary spacing and flexibility between the E3 ligase ligand and the target protein ligand.

### Utility in Click Chemistry

The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, the azide can undergo:

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click reaction that occurs with strained cyclooctynes like DBCO or BCN, offering an alternative for biological systems where copper toxicity is a concern.

The hydroxyl group provides a versatile point for further modification, such as esterification or etherification, allowing for the attachment of this linker to a wide range of molecules.

## Experimental Protocols and Methodologies

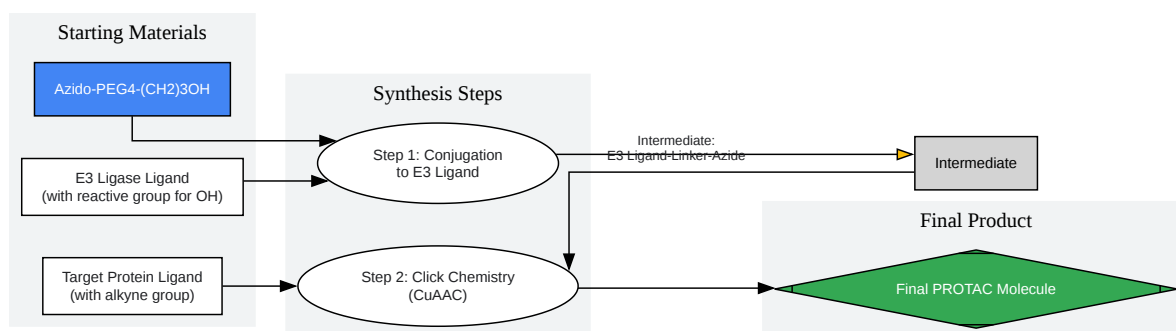
The following sections outline generalized experimental protocols involving **Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH**.

### General Stock Solution Preparation

To prepare a stock solution of **Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH**, the appropriate solvent should be selected based on the desired concentration. For instance, to prepare a 1 mM stock solution, 3.6059 mL of solvent would be added to 1 mg of the compound. For increased solubility, it is recommended to heat the solution to 37°C and sonicate. Prepared stock solutions should be stored in aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

### PROTAC Synthesis Workflow

A common application is the synthesis of a PROTAC, which involves conjugating a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the **Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH** linker. A representative workflow is depicted below.

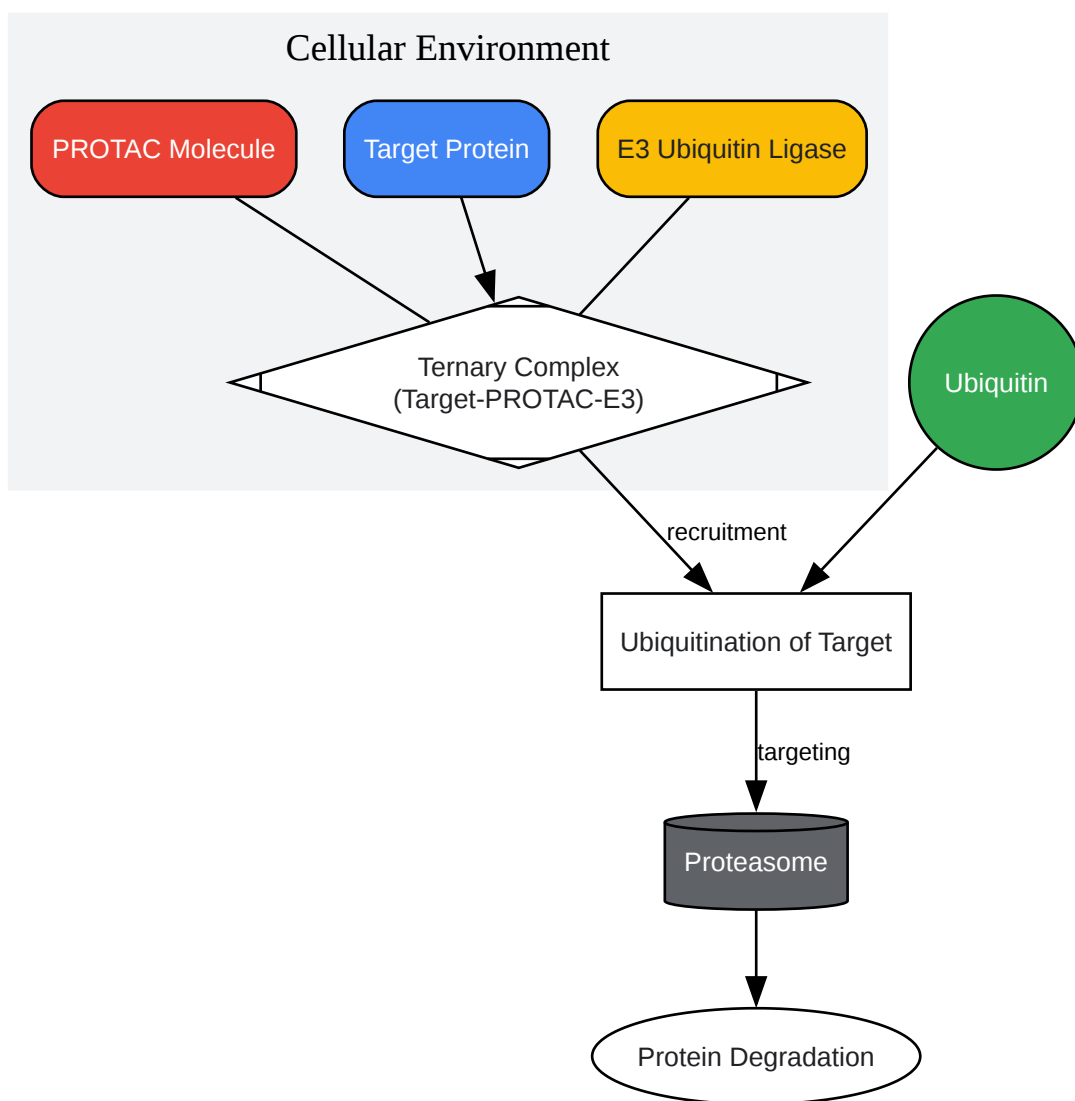


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

## Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The logical flow of this process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: The mechanism of PROTAC-mediated degradation of a target protein.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH | CAS: 2028281-87-8 | AxisPharm [axispharm.com]
- 2. chemscene.com [chemscene.com]
- 3. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Azido-PEG4-(CH<sub>2</sub>)<sub>3</sub>OH CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605854#azido-peg4-ch2-3oh-cas-number-and-molecular-weight]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)